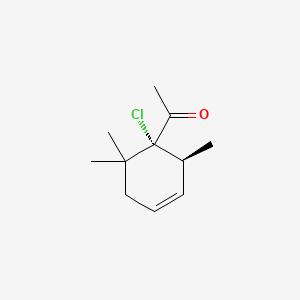
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis-: is a chemical compound with the molecular formula C11H17ClO This compound is characterized by the presence of a chloro-substituted cyclohexene ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- typically involves the chlorination of a precursor compound followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired cis-configuration is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps such as distillation or recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- involves its interaction with specific molecular targets and pathways. The chloro group and the ethanone moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-thienyl)-: Similar structure but with a thienyl group instead of a chloro-cyclohexene.
Ethanone, 1-(4-hydroxyphenyl)-: Contains a hydroxyphenyl group instead of a chloro-cyclohexene.
Ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-: Features a naphthalenyl group.
Uniqueness
Ethanone, 1-(1-chloro-2,6,6-trimethyl-3-cyclohexen-1-yl)-, cis- is unique due to its specific chloro-substituted cyclohexene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
58031-26-8 |
|---|---|
Molecular Formula |
C11H17ClO |
Molecular Weight |
200.70 g/mol |
IUPAC Name |
1-[(1R,2S)-1-chloro-2,6,6-trimethylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C11H17ClO/c1-8-6-5-7-10(3,4)11(8,12)9(2)13/h5-6,8H,7H2,1-4H3/t8-,11-/m0/s1 |
InChI Key |
PBNTZQQDRWFVDU-KWQFWETISA-N |
Isomeric SMILES |
C[C@H]1C=CCC([C@]1(C(=O)C)Cl)(C)C |
Canonical SMILES |
CC1C=CCC(C1(C(=O)C)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


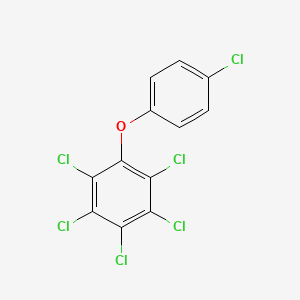
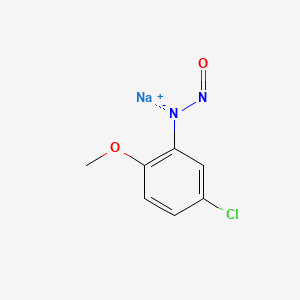
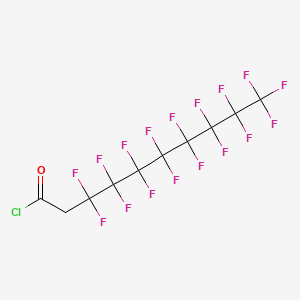
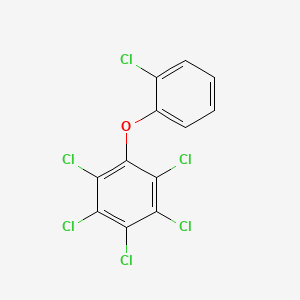
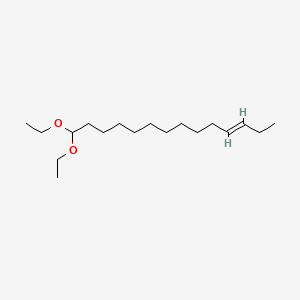


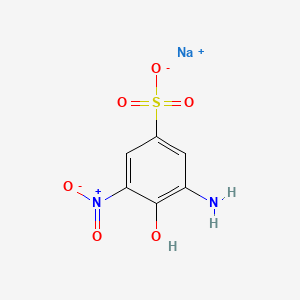
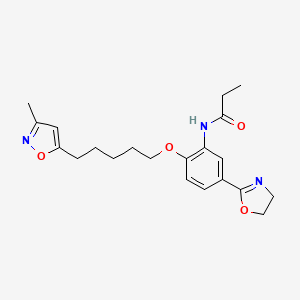
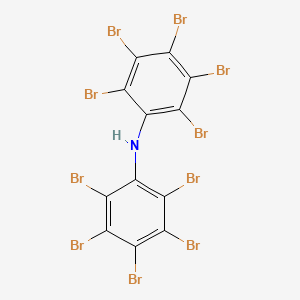
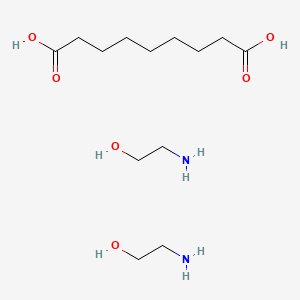

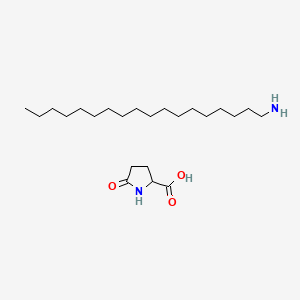
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
